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Compound of Interest

3,5-Difluoro-2-methoxybenzoic
Compound Name: _
acid

Cat. No.: B1341766

A detailed guide on the synthesis, biological efficacy, and mechanism of action of novel
flavonoid-based amide derivatives, offering insights for researchers and drug development
professionals.

This guide provides a comprehensive comparison of a series of novel flavonoid-based amide
derivatives, which, while not directly synthesized from 3,5-Difluoro-2-methoxybenzoic acid,
are inspired by the structural motifs of biologically active flavonoids and incorporate fluorinated
phenyl moieties. The data presented here is based on a study that synthesized and evaluated
these compounds for their anticancer activity, particularly against triple-negative breast cancer
(TNBC). The objective of this guide is to present the biological efficacy of these compounds,
supported by detailed experimental data and protocols, to aid in the ongoing research and
development of new therapeutic agents.

Quantitative Data Summary

The antiproliferative activity of the synthesized flavonoid-based amide derivatives was
evaluated against a panel of human cancer cell lines. The following table summarizes the half-
maximal inhibitory concentration (ICso) values, providing a clear comparison of the efficacy of
each compound.
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Note: The data presented is from a single study and should be interpreted within the context of
the described experimental conditions. 5-Fluorouracil (5-Fu) was used as a positive control.

Experimental Protocols
General Synthetic Procedure for Flavonoid-Based Amide
Derivatives (7a-7z)

The synthesis of the target flavonoid-based amide derivatives was accomplished through a
multi-step process, as outlined in the workflow diagram below. The key steps include a Suzuki-
Miyaura coupling reaction, an aldol condensation, reduction of a nitro group, and a subsequent
cyclization to form the flavonoid core, followed by the final amide coupling.[1]

Step 1: Suzuki-Miyaura Coupling 1-(4'-bromo-2-hydroxyphenyl)ethan-1-one and (4-
fluorophenyl)boronic acid were reacted to yield the intermediate compound 3.[1]

Step 2: Aldol Condensation Intermediate 3 was reacted with 3-aminobenzaldehyde in the
presence of K2COs in methanol to afford compound 4.[1]
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Step 3: Reduction and Cyclization The nitro group in intermediate 4 was reduced using SnClz,
followed by cyclization with H202 and NaOH in methanol to obtain intermediate 6.[1]

Step 4: Amide Formation The final target compounds (7a-7z) were synthesized by coupling
intermediate 6 with various carboxylic acids.
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General Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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